5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile
Description
5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is a benzonitrile derivative featuring a 3-aminophenyl substituent at the 5-position and a 2-methoxyethylamino group at the 2-position of the benzene ring.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
5-(3-aminophenyl)-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C16H17N3O/c1-20-8-7-19-16-6-5-13(9-14(16)11-17)12-3-2-4-15(18)10-12/h2-6,9-10,19H,7-8,18H2,1H3 |
InChI Key |
XBJNVYNLYIYOQF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a suitable aromatic compound, a nitration reaction introduces a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo further reduction to form secondary or tertiary amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a catalyst, or chemical reducers like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Solubility : Methoxyethyl and tetrahydrofuran substituents (e.g., CAS 112158-56-2) enhance polarity and aqueous solubility compared to purely aromatic systems .
Physicochemical and Pharmacological Trends
- Melting Points : reports melting points (97–161°C) for substituted thiazoles, suggesting that benzonitrile derivatives with polar groups (e.g., methoxyethyl) may exhibit lower melting points than nitro-substituted analogs .
- Bioactivity: While direct data are lacking, the 3-aminophenyl group in the target compound could mimic tyrosine or histidine residues in enzyme active sites, as seen in kinase inhibitors (e.g., ’s fluorophenethylamino analog) .
Biological Activity
Chemical Structure and Properties
The molecular formula of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is , with a molecular weight of approximately 270.33 g/mol. The compound features a benzonitrile moiety substituted with an amino group and a methoxyethylamino group, which may influence its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the amino group suggests potential interactions with receptors or enzymes involved in cellular signaling pathways. For instance, studies have indicated that similar compounds can act as inhibitors or modulators of specific protein targets, which may lead to therapeutic effects in conditions such as cancer or inflammation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the amino and methoxyethyl groups can significantly alter the compound's potency and selectivity. Research has shown that variations in substituents can enhance binding affinity to target proteins or improve pharmacokinetic properties.
Table 1: Summary of SAR Findings
Anticancer Activity
In a recent study, this compound was evaluated for its anticancer properties. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Antiviral Properties
Another area of research focused on the antiviral activity of this compound. In vitro studies indicated that it could inhibit viral replication by targeting specific viral proteins essential for replication processes. This suggests that this compound might serve as a lead compound for developing antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
